NBTGR

Beschreibung

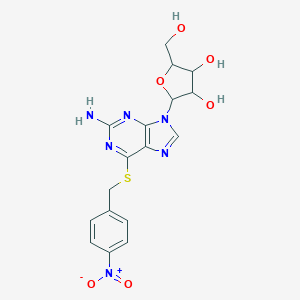

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R,3R,4S,5R)-2-[2-amino-6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O6S/c18-17-20-14-11(19-7-22(14)16-13(26)12(25)10(5-24)29-16)15(21-17)30-6-8-1-3-9(4-2-8)23(27)28/h1-4,7,10,12-13,16,24-26H,5-6H2,(H2,18,20,21)/t10-,12-,13-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRSNNJIJEZWSBU-XNIJJKJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CSC2=NC(=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017107 | |

| Record name | 6-S-[(4-Nitrophenyl)methyl]-6-thioguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13153-27-0, 129970-97-4 | |

| Record name | 6-(4-Nitrobenzylthio)guanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013153270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrobenzylthioguanine formycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129970974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-S-[(4-Nitrophenyl)methyl]-6-thioguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Molecular Maze: A Technical Guide to the Mechanism of Action of 6-(4-Nitrobenzylthio)guanosine

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of 6-(4-Nitrobenzylthio)guanosine (NBTGR), a pivotal tool in cellular and molecular pharmacology. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core interactions, quantitative parameters, and experimental methodologies associated with this potent nucleoside transport inhibitor.

Executive Summary

6-(4-Nitrobenzylthio)guanosine (this compound) is a high-affinity, selective inhibitor of the equilibrative nucleoside transporter 1 (ENT1). Its primary mechanism of action is the competitive blockade of nucleoside flux across cellular membranes. By occupying the exofacial binding site of the ENT1 transporter, this compound effectively halts the cellular uptake and efflux of endogenous nucleosides, most notably adenosine. This inhibition leads to a significant elevation of extracellular adenosine concentrations, thereby potentiating adenosine receptor signaling and modulating a wide array of physiological processes, from neurotransmission to immune responses. This guide will detail the molecular interactions, provide available quantitative data, outline key experimental protocols, and visualize the associated signaling pathways.

Core Mechanism of Action: Inhibition of ENT1

The central mechanism of this compound revolves around its interaction with the ENT1 protein, a member of the SLC29 family of solute carriers. ENTs are bidirectional, facilitative transporters crucial for maintaining nucleoside homeostasis.

-

Target: The primary molecular target of this compound is the Equilibrative Nucleoside Transporter 1 (ENT1) .

-

Mode of Inhibition: this compound acts as a competitive inhibitor . It binds with high affinity to an outward-facing (exofacial) site on the ENT1 transporter. This binding site overlaps with the recognition site for endogenous nucleosides like adenosine. By occupying this site, this compound physically obstructs the translocation channel, preventing the transport of substrates.

-

Consequence: The immediate biochemical consequence of ENT1 inhibition by this compound is the cessation of adenosine transport into the cell. This leads to the accumulation of adenosine in the extracellular space. This elevated extracellular adenosine is then free to interact with and activate cell-surface adenosine receptors (A1, A2A, A2B, A3), triggering downstream signaling cascades.

Quantitative Data: Binding Affinity and Inhibitory Potency

The potency of this compound is quantified by its binding affinity (Ki) and its functional inhibitory concentration (IC50). The available data, while limited, demonstrates its high affinity for the ENT1 transporter.

| Parameter | Value | Species/System | Reference |

| Ki | 0.05 nM | Rat Brain Membranes | [1] |

| Ki | 2.58 nM | Rat Testis (Mitochondrial Fraction) | [2] |

Note: Data for this compound is often found under synonyms such as Nitrobenzylthioguanosine or HNBTG. The closely related inosine analog, Nitrobenzylthioinosine (NBMPR/NBTI), is more extensively studied, and its nanomolar affinity for ENT1 is well-established, providing a strong comparative framework for this compound's potency.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Protocol 1: Radiolabeled Nucleoside Uptake Inhibition Assay

This assay measures the functional inhibition of ENT1-mediated transport of a radiolabeled nucleoside (e.g., [3H]-adenosine or [3H]-uridine) by this compound.

Objective: To determine the IC50 value of this compound for the inhibition of nucleoside transport.

Materials:

-

Cell line expressing ENT1 (e.g., HeLa, K562, or ENT1-transfected HEK293 cells)

-

Cell culture medium and reagents

-

Sodium-free transport buffer (e.g., 20 mM Tris-HCl, 3 mM K2HPO4, 1 mM MgCl2·6H2O, 2 mM CaCl2, 5 mM glucose, and 130 mM N-methyl-d-glucamine, pH 7.4)

-

[3H]-adenosine or [3H]-uridine (radioligand)

-

6-(4-Nitrobenzylthio)guanosine (this compound) stock solution

-

Ice-cold stop solution (transport buffer containing a high concentration of a non-radiolabeled inhibitor, e.g., 10 µM NBMPR)

-

Scintillation fluid and vials

-

Scintillation counter

-

Multi-well cell culture plates

Methodology:

-

Cell Seeding: Seed cells in multi-well plates and grow to ~85-90% confluency.

-

Pre-incubation: Gently wash the cell monolayers with 37°C sodium-free transport buffer. Pre-incubate the cells for 30 minutes at 37°C with varying concentrations of this compound (e.g., 0.01 nM to 10 µM) or vehicle control.

-

Initiation of Uptake: Initiate the transport assay by adding the transport buffer containing a fixed concentration of the radiolabeled nucleoside (e.g., 250 nM [3H]-adenosine).

-

Termination of Uptake: After a short incubation period (e.g., 1 minute) to measure initial transport rates, terminate the uptake by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold stop solution.

-

Cell Lysis and Scintillation Counting: Lyse the cells (e.g., with 1 N NaOH, followed by neutralization with 1 N HCl). Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radiolabeled nucleoside uptake against the logarithm of this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound for the ENT1 transporter by measuring its ability to compete with a known high-affinity radioligand, such as [3H]-S-(4-Nitrobenzyl)-6-thioinosine ([3H]-NBMPR).

Objective: To determine the Ki value of this compound for the ENT1 transporter.

Materials:

-

Membrane preparations from cells or tissues expressing ENT1

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

[3H]-NBMPR (radioligand)

-

6-(4-Nitrobenzylthio)guanosine (this compound) stock solution

-

Non-specific binding control (e.g., 10 µM unlabeled NBMPR or this compound)

-

Glass fiber filters (e.g., Whatman GF/C)

-

Filtration apparatus

-

Scintillation fluid and counter

Methodology:

-

Assay Setup: In test tubes or a 96-well plate, combine the membrane preparation (e.g., 50-100 µg protein), a fixed concentration of [3H]-NBMPR (typically at or below its Kd value, e.g., 1 nM), and varying concentrations of this compound.

-

Incubation: Incubate the mixture for a sufficient time to reach equilibrium (e.g., 30-60 minutes) at a controlled temperature (e.g., 22°C or 4°C).

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.

-

Data Analysis: Determine the specific binding at each this compound concentration by subtracting non-specific binding (measured in the presence of excess unlabeled ligand) from total binding. Plot the specific binding as a function of this compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations: Workflows and Signaling Pathways

Experimental and Signaling Diagrams

References

Chemical structure and properties of 6-(4-Nitrobenzylthio)guanosine.

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(4-Nitrobenzylthio)guanosine (NBTGR) is a synthetic purine nucleoside analogue that functions as a potent and specific inhibitor of equilibrative nucleoside transporter 1 (ENT1). By blocking the transport of nucleosides across the cell membrane, this compound disrupts intracellular nucleoside pools, impacting crucial cellular processes such as DNA and RNA synthesis and salvage pathways. This targeted action has led to its investigation as a potential therapeutic agent in various diseases, including malaria and cancer. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for the study of 6-(4-Nitrobenzylthio)guanosine.

Chemical Structure and Physicochemical Properties

6-(4-Nitrobenzylthio)guanosine is a derivative of guanosine, characterized by the substitution of a 4-nitrobenzylthio group at the C6 position of the purine ring.

Chemical Structure:

Table 1: Physicochemical Properties of 6-(4-Nitrobenzylthio)guanosine

| Property | Value | Source |

| IUPAC Name | (2R,3R,4S,5R)-2-[2-amino-6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | BOC Sciences[1] |

| Synonyms | This compound, S-(p-Nitrobenzyl)-6-thioguanosine | BOC Sciences[1] |

| CAS Number | 13153-27-0 | BOC Sciences[1] |

| Molecular Formula | C17H18N6O6S | BOC Sciences[1] |

| Molecular Weight | 434.43 g/mol | BOC Sciences[1] |

| Appearance | Yellow powder | BOC Sciences[1] |

| Melting Point | 203-205 °C | BOC Sciences[1] |

| Storage | 0-6°C | BOC Sciences[1] |

Mechanism of Action and Biological Activity

The primary mechanism of action of 6-(4-Nitrobenzylthio)guanosine is the inhibition of the equilibrative nucleoside transporter 1 (ENT1). ENT1 is a transmembrane protein responsible for the facilitated diffusion of purine and pyrimidine nucleosides across cellular membranes. By binding to ENT1, this compound blocks this transport, leading to a decrease in the intracellular availability of nucleosides for vital cellular processes.

The inhibition of ENT1 by this compound has several downstream consequences:

-

Disruption of Purine Salvage Pathway: Cells rely on the salvage pathway to recycle nucleosides from the extracellular environment. By blocking nucleoside uptake, this compound forces cells to rely on the more energy-intensive de novo synthesis of purines.

-

Increased Extracellular Adenosine: Inhibition of adenosine reuptake leads to an accumulation of extracellular adenosine, which can then activate adenosine receptors, leading to a variety of physiological effects, including anti-inflammatory responses.[2]

-

Antiproliferative Effects: By limiting the supply of nucleosides necessary for DNA and RNA synthesis, this compound can inhibit the proliferation of rapidly dividing cells, such as cancer cells.[3]

-

Antimalarial Activity: The malarial parasite Plasmodium falciparum is dependent on the host's purine salvage pathway. This compound has been shown to exhibit antimalarial activity by blocking the transport of essential purines into infected erythrocytes.

Signaling Pathways and Cellular Effects

The inhibition of ENT1 by 6-(4-Nitrobenzylthio)guanosine initiates a cascade of intracellular events. The primary consequence is the alteration of intracellular nucleoside pools, which directly impacts nucleic acid synthesis and cellular energy metabolism.

Caption: Signaling pathway initiated by ENT1 inhibition by 6-(4-Nitrobenzylthio)guanosine.

Experimental Protocols

Synthesis of 6-(4-Nitrobenzylthio)guanosine

While a detailed, step-by-step protocol for the synthesis of 6-(4-Nitrobenzylthio)guanosine was not found in the immediate search results, a general synthetic strategy can be inferred from the synthesis of similar compounds. The synthesis would likely involve the reaction of a protected 6-thioguanosine derivative with 4-nitrobenzyl bromide.

General Workflow for Synthesis:

Caption: General workflow for the synthesis of 6-(4-Nitrobenzylthio)guanosine.

A more detailed, analogous procedure for the synthesis of related compounds involves the reaction of 2-amino-6-chloropurine with the corresponding alkoxide, which could be adapted for this synthesis.

Competitive Radioligand Binding Assay for ENT1

This protocol is adapted from methods used for the well-characterized ENT1 inhibitor, [³H]nitrobenzylmercaptopurine riboside ([³H]NBMPR), and can be used to determine the binding affinity (Ki) of 6-(4-Nitrobenzylthio)guanosine.

Objective: To determine the inhibitory constant (Ki) of this compound for the equilibrative nucleoside transporter 1 (ENT1) through competitive displacement of a radiolabeled ligand.

Materials:

-

Cell membranes expressing ENT1 (e.g., from human erythrocytes or transfected cell lines)

-

[³H]NBMPR (radioligand)

-

6-(4-Nitrobenzylthio)guanosine (this compound) (competitor)

-

Binding buffer (e.g., Tris-HCl buffer, pH 7.4)

-

Wash buffer (ice-cold)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Workflow for Competitive Binding Assay:

Caption: Workflow for a competitive radioligand binding assay to determine the Ki of this compound.

Detailed Method:

-

Membrane Preparation: Prepare membranes from a suitable source known to express ENT1.

-

Assay Setup: In a microplate, combine the cell membranes, a fixed concentration of [³H]NBMPR (typically at or below its Kd), and a range of concentrations of this compound. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known ENT1 inhibitor like unlabeled NBMPR).

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

6-(4-Nitrobenzylthio)guanosine is a valuable research tool for studying the function and physiological roles of the equilibrative nucleoside transporter 1. Its ability to potently inhibit nucleoside transport provides a mechanism to probe the intricacies of purine metabolism and its impact on cellular proliferation and survival. This technical guide serves as a foundational resource for researchers and drug development professionals interested in leveraging the properties of this compound for their scientific investigations. Further research is warranted to fully elucidate its therapeutic potential and to establish detailed quantitative pharmacological parameters.

References

- 1. rsc.org [rsc.org]

- 2. Competition of nucleoside transport inhibitors with binding of 6-[(4-nitrobenzyl)-mercapto]purine ribonucleoside to intact erythrocytes and ghost membranes from different species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. S-(4-Nitrobenzyl)-6-thioguanosine | 13153-27-0 | NN09411 [biosynth.com]

Unveiling the Antiviral Potential of 6-(4-Nitrobenzylthio)guanosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(4-Nitrobenzylthio)guanosine (NBMPR), a well-characterized inhibitor of equilibrative nucleoside transporter 1 (ENT1), has been instrumental in elucidating the cellular uptake mechanisms of various nucleoside analogues. While its primary application in virology has been as a tool to probe the transport of antiviral drugs, the direct antiviral efficacy of NBMPR itself remains an area of limited exploration. This technical guide synthesizes the available, albeit scarce, information on the potential antiviral activities of 6-substituted guanosine analogues, outlines detailed experimental protocols for evaluating such efficacy, and explores potential mechanisms of action. This document serves as a foundational resource for researchers interested in investigating the therapeutic potential of 6-(4-Nitrobenzylthio)guanosine and related compounds as direct-acting or host-targeting antiviral agents.

Introduction to 6-(4-Nitrobenzylthio)guanosine (NBMPR)

6-(4-Nitrobenzylthio)guanosine, also known as NBMPR, is a synthetic purine nucleoside analogue. Its most prominent and widely studied biological activity is the high-affinity, specific, and non-competitive inhibition of ENT1. This transporter is a key mediator of the facilitated diffusion of purine and pyrimidine nucleosides, as well as nucleoside analogue drugs, across cellular membranes. Consequently, NBMPR has been extensively used in research to block the uptake of antiviral nucleosides like ribavirin, thereby helping to delineate their transport mechanisms and cellular pharmacology.

While direct, comprehensive studies on the antiviral spectrum of NBMPR are limited, the broader class of 6-substituted purine nucleoside analogues has demonstrated antiviral activity against a range of viruses. This suggests that NBMPR could possess intrinsic antiviral properties independent of its role as a transport inhibitor.

Quantitative Data on Antiviral Efficacy

Direct quantitative data on the antiviral efficacy of 6-(4-Nitrobenzylthio)guanosine against specific viruses is not extensively available in peer-reviewed literature. However, studies on related 6-substituted guanosine and purine analogues provide a basis for potential antiviral activity. The following table summarizes representative data for such compounds to offer a comparative perspective.

| Compound Class | Virus Family | Specific Virus | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Cell Line |

| 6-Arylthio-2',3'-dideoxy-3'-fluoroguanosine analogues | Hepadnaviridae | Hepatitis B Virus (HBV) | Viral Replication Assay | Similar to 2',3'-dideoxy-3'-fluoroguanosine | Not Reported | Not Reported | Not Specified |

| 6-Methylthio-9-β-D-ribofuranosylpurine 3',5'-cyclic phosphate | Herpesviridae | Herpes Simplex Virus 1 (HSV-1) | Cytopathic Effect (CPE) Inhibition | Not Specified | Not Specified | Not Specified | Not Specified |

| Herpesviridae | Herpes Simplex Virus 2 (HSV-2) | CPE Inhibition | Not Specified | Not Specified | Not Specified | Not Specified | |

| Herpesviridae | Cytomegalovirus (CMV) | CPE Inhibition | Not Specified | Not Specified | Not Specified | Not Specified | |

| Poxviridae | Vaccinia Virus | CPE Inhibition | Not Specified | Not Specified | Not Specified | Not Specified | |

| Picornaviridae | Rhinovirus (Types 1A, 2, 8, 13) | CPE Inhibition | Not Specified | Not Specified | Not Specified | Not Specified |

Potential Mechanisms of Antiviral Action

The potential antiviral mechanisms of 6-(4-Nitrobenzylthio)guanosine can be extrapolated from the known activities of other guanosine analogues. These mechanisms may be direct-acting (targeting viral components) or host-targeting (modulating cellular pathways).

Inhibition of Viral Polymerases

Many nucleoside analogues exert their antiviral effect by being anabolized to their triphosphate form, which then acts as a competitive inhibitor or a chain-terminating substrate for viral RNA or DNA polymerases. As a guanosine analogue, NBMPR-triphosphate could potentially interfere with the replication of viral genomes by targeting the viral polymerase.

Modulation of Intracellular Nucleotide Pools

Guanosine analogues can inhibit host enzymes involved in de novo purine biosynthesis, such as inosine monophosphate dehydrogenase (IMPDH). Inhibition of IMPDH leads to a depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral replication and transcription. This host-targeting mechanism could contribute to a broad-spectrum antiviral effect.

Stimulation of Innate Immune Responses

Certain guanosine analogues have been shown to be agonists of Toll-like receptor 7 (TLR7).[1][2] Activation of TLR7 in endosomes of immune cells, such as plasmacytoid dendritic cells, initiates a signaling cascade that leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[1][2] These cytokines play a crucial role in establishing an antiviral state in surrounding cells.

Caption: Potential TLR7 signaling pathway activated by a guanosine analogue.

Experimental Protocols

To rigorously assess the antiviral efficacy of 6-(4-Nitrobenzylthio)guanosine, a series of standardized in vitro assays should be performed. The following are detailed methodologies for key experiments.

Cytotoxicity Assay

Objective: To determine the concentration of NBMPR that is toxic to the host cells used for antiviral assays. This is crucial for calculating the selectivity index.

Methodology:

-

Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero E6, A549, Huh-7) at a density that will result in a confluent monolayer after 24 hours.

-

Compound Preparation: Prepare a series of 2-fold serial dilutions of NBMPR in cell culture medium. The concentration range should be broad enough to determine the 50% cytotoxic concentration (CC50).

-

Treatment: Remove the growth medium from the cells and add the diluted NBMPR solutions to the respective wells. Include wells with untreated cells (cell control) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

-

Viability Assessment: Measure cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide), XTT, or CellTiter-Glo® assay.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 value is determined by non-linear regression analysis of the dose-response curve.

Caption: Workflow for determining the cytotoxicity of a test compound.

Plaque Reduction Assay

Objective: To quantify the inhibition of viral replication by measuring the reduction in the number of viral plaques.

Methodology:

-

Cell Seeding: Seed 6-well or 12-well plates with a suitable host cell line to form a confluent monolayer.

-

Virus Infection: Infect the cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units per well) for 1-2 hours at 37°C.

-

Compound Treatment: After the incubation period, remove the viral inoculum and wash the cells. Add an overlay medium (e.g., containing 1% methylcellulose or agarose) with various concentrations of NBMPR.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Plaque Visualization: Fix the cells with a solution such as 10% formalin and stain with a dye like crystal violet to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration compared to the untreated virus control. The 50% effective concentration (EC50) is determined by non-linear regression analysis.

Caption: Standard workflow for a plaque reduction assay.

Virus Yield Reduction Assay

Objective: To measure the effect of the compound on the production of infectious virus particles.

Methodology:

-

Cell Seeding and Infection: Seed cells in multi-well plates and infect with the virus at a specific multiplicity of infection (MOI).

-

Compound Treatment: After viral adsorption, wash the cells and add fresh medium containing different concentrations of NBMPR.

-

Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).

-

Harvesting: Collect the cell culture supernatants (and/or cell lysates) at the end of the incubation period.

-

Titration of Viral Yield: Determine the titer of infectious virus in the harvested samples using a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.

-

Data Analysis: Compare the viral titers from the treated samples to the untreated control. The EC50 is the concentration of NBMPR that reduces the viral yield by 50%.

Conclusion and Future Directions

6-(4-Nitrobenzylthio)guanosine is a valuable pharmacological tool for studying nucleoside transport. While its direct antiviral properties have not been a primary focus of research, the known activities of related 6-substituted guanosine analogues suggest that NBMPR may possess untapped therapeutic potential. Rigorous evaluation of its antiviral efficacy against a broad panel of viruses using standardized in vitro assays is warranted. Future research should also aim to elucidate its precise mechanism of action, including its potential to inhibit viral polymerases, modulate host nucleotide metabolism, and stimulate innate immune pathways. Such studies will be crucial in determining whether 6-(4-Nitrobenzylthio)guanosine or its derivatives can be developed into novel antiviral agents.

References

Investigating the Antimalarial Properties of Nitrobenzylthioguanosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antimalarial properties of 6-nitrobenzylthioguanosine (NBTGR), a purine nucleoside analogue. The document summarizes the available data on its mechanism of action, details relevant experimental protocols for assessing its activity, and visualizes the key metabolic pathway involved.

Introduction

Malaria, a life-threatening disease caused by Plasmodium parasites, continues to be a major global health challenge, exacerbated by the emergence and spread of drug-resistant parasite strains. This necessitates the exploration of novel therapeutic agents with unique mechanisms of action. Nitrobenzylthioguanosine, a well-known inhibitor of nucleoside transport, has demonstrated promising antimalarial activity. This guide delves into the scientific basis for its potential as an antimalarial compound.

Core Mechanism of Action: Targeting the Purine Salvage Pathway

Plasmodium falciparum, the deadliest species of malaria parasite, is incapable of synthesizing purines de novo, making it entirely dependent on salvaging purines from its host erythrocyte. This dependency presents a critical vulnerability that can be exploited for therapeutic intervention. The purine salvage pathway in P. falciparum involves a series of enzymes that convert salvaged purine nucleosides and bases into the essential nucleotides required for DNA and RNA synthesis.

Nitrobenzylthioguanosine is believed to exert its antimalarial effect primarily by disrupting this essential pathway. While the exact molecular interactions are not fully elucidated, its established role as a nucleoside transport inhibitor suggests it may block the uptake of essential purine precursors by the parasite. Furthermore, its structural similarity to natural purine nucleosides indicates it could also interfere with the enzymatic steps within the salvage pathway itself.

Research has shown that this compound exhibits independent antimalarial activity in vitro and acts synergistically with other purine nucleoside antimetabolites like tubercidin.[1] This synergistic effect strongly supports the hypothesis that its primary target is the purine salvage pathway. The related compound, nitrobenzylthioinosine (NBMPR), has been shown to permeate the infected erythrocyte membrane and alter the parasite's purine pool, providing further evidence for this mechanism.[1]

Quantitative Data

| Compound | P. falciparum Strain | IC50 (µM) |

| Tubercidin | FCQ-27 | 0.43[1] |

| Tubercidin | K-1 (multi-drug resistant) | 0.51[1] |

Table 1: In vitro antimalarial activity of Tubercidin against P. falciparum strains.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of the antimalarial properties of nitrobenzylthioguanosine.

In Vitro Antimalarial Susceptibility Testing

This protocol is based on the widely used SYBR Green I-based fluorescence assay to determine the IC50 value of a compound against P. falciparum.

Objective: To quantify the in vitro efficacy of nitrobenzylthioguanosine.

Materials:

-

P. falciparum culture (e.g., 3D7, K1 strains)

-

Human erythrocytes (O+)

-

RPMI-1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, and AlbuMAX II.

-

Nitrobenzylthioguanosine (stock solution in DMSO)

-

SYBR Green I nucleic acid stain

-

96-well microplates

-

Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Fluorescence plate reader.

Procedure:

-

Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes at 37°C in a controlled gas environment.

-

Drug Dilution: Prepare a serial dilution of nitrobenzylthioguanosine in culture medium in a 96-well plate. Include a drug-free control and a positive control (e.g., chloroquine).

-

Parasite Inoculation: Add parasitized erythrocytes (ring stage, ~0.5% parasitemia, 2% hematocrit) to each well.

-

Incubation: Incubate the plates for 72 hours at 37°C in the controlled gas environment.

-

Lysis and Staining: After incubation, lyse the erythrocytes and stain the parasite DNA with SYBR Green I.

-

Fluorescence Measurement: Read the fluorescence intensity using a plate reader (excitation: 485 nm, emission: 530 nm).

-

Data Analysis: Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

References

An In-depth Technical Guide to the Cellular Uptake and Metabolic Pathways of 6-(4-Nitrobenzylthio)guanosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(4-Nitrobenzylthio)guanosine (NBTGR) is a synthetic purine nucleoside analogue that serves as a potent inhibitor of nucleoside transport. This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and metabolic pathways of this compound. Drawing from established knowledge of related thiopurine drugs and nucleoside transport inhibitors, this document outlines the probable mechanisms of this compound's cellular entry, its subsequent metabolic fate, and the experimental methodologies used to study these processes. All quantitative data are summarized in structured tables, and key pathways and workflows are visualized using diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Cellular Uptake of 6-(4-Nitrobenzylthio)guanosine

The cellular uptake of this compound, a hydrophilic molecule, is presumed to be mediated by specialized membrane transport proteins. Based on its structural similarity to S-(4-Nitrobenzyl)-6-thioinosine (NBMPR), a well-characterized inhibitor, the primary mechanism of this compound's cellular entry is through equilibrative nucleoside transporters (ENTs).

Equilibrative Nucleoside Transporters (ENTs)

ENTs are a family of integral membrane proteins that facilitate the bidirectional transport of purine and pyrimidine nucleosides across cellular membranes. The two major isoforms, ENT1 and ENT2, are distinguished by their sensitivity to NBMPR. ENT1 is highly sensitive to nanomolar concentrations of NBMPR, while ENT2 is less sensitive. Given that this compound is an analogue of NBMPR, it is highly probable that its uptake is primarily mediated by ENT1.

-

ENT1 (SLC29A1): This transporter is ubiquitously expressed in human tissues and is considered the primary route for the cellular uptake of many nucleoside analogues used in chemotherapy.

-

ENT2 (SLC29A2): While also widely expressed, ENT2 has a lower affinity for NBMPR and its analogues. It may contribute to this compound uptake, but likely to a lesser extent than ENT1.

Concentrative Nucleoside Transporters (CNTs)

CNTs are a family of sodium-dependent nucleoside transporters that move nucleosides against their concentration gradient. While they play a crucial role in the transport of natural nucleosides and some analogues, there is currently no direct evidence to suggest that this compound is a substrate for CNTs.

Proposed Cellular Uptake Mechanism

The proposed mechanism for this compound cellular uptake involves its recognition and binding to the outward-facing conformation of an ENT, likely ENT1. Following binding, a conformational change in the transporter facilitates the translocation of this compound across the cell membrane and its release into the cytoplasm.

Metabolic Pathways of 6-(4-Nitrobenzylthio)guanosine

Once inside the cell, this compound is expected to undergo metabolic transformation. The key initial step is the cleavage of the 4-nitrobenzylthio group to release 6-thioguanosine. Subsequently, 6-thioguanosine would enter the well-established metabolic pathways of thiopurines.

Initial Metabolic Step: Cleavage of the 4-Nitrobenzylthio Group

The enzymatic machinery responsible for the cleavage of the S-(4-nitrobenzyl) bond from this compound has not been definitively identified. However, it is hypothesized that intracellular reductases or other nucleophilic molecules could facilitate this reaction, releasing 6-thioguanosine and 4-nitrobenzylthiol.

Metabolism of 6-Thioguanosine

Following its release, 6-thioguanosine is metabolized similarly to the clinically used drug 6-thioguanine (6-TG).

-

Conversion to 6-Thioguanine (6-TG): 6-thioguanosine can be phosphorolytically cleaved by purine nucleoside phosphorylase (PNP) to yield 6-TG.

-

Anabolism to Active Metabolites: 6-TG is then converted by hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to its active form, 6-thioguanosine monophosphate (6-TGMP). Further phosphorylation by kinases leads to the formation of 6-thioguanosine diphosphate (6-TGDP) and 6-thioguanosine triphosphate (6-TGTP). These 6-thioguanine nucleotides (6-TGNs) are the primary cytotoxic metabolites that can be incorporated into DNA and RNA, leading to cell cycle arrest and apoptosis.

-

Catabolism and Inactivation: 6-TG and its metabolites are also subject to catabolic inactivation.

-

Thiopurine S-methyltransferase (TPMT): This enzyme methylates 6-TG to 6-methylthioguanine (6-MTG), an inactive metabolite.

-

Xanthine Oxidase (XO): XO can oxidize 6-TG to 6-thiouric acid, another inactive metabolite that is excreted.

-

Quantitative Data

Direct quantitative data for the cellular uptake and metabolism of this compound are limited in the published literature. The following tables summarize known data for the closely related compound NBMPR and the metabolic products of 6-thioguanine to provide a comparative context.

Table 1: Cellular Uptake and Transport Inhibition Data

| Compound | Transporter | Cell Line | Parameter | Value | Reference |

| NBMPR | ENT1 | Human Erythrocytes | Kd | ~0.1-1.0 nM | [1] |

| NBMPR | ENT2 | - | IC50 | ~7 µM | [1] |

| This compound | Nucleoside Transporters | P. falciparum-infected Erythrocytes | Activity | Antimalarial |

Table 2: Metabolic Enzyme Kinetics for 6-Thioguanine

| Enzyme | Substrate | Product | Km | Vmax | Reference |

| HGPRT | 6-Thioguanine | 6-TGMP | Data not available | Data not available | |

| TPMT | 6-Thioguanine | 6-Methylthioguanine | Data not available | Data not available | |

| XO | 6-Thioguanine | 6-Thiouric Acid | Data not available | Data not available |

Note: Specific kinetic parameters for this compound are a key area for future research.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the cellular uptake and metabolism of this compound.

Cell Culture

-

Cell Lines: A panel of cell lines with well-characterized nucleoside transporter expression should be used. This includes wild-type cells expressing both ENT1 and ENT2 (e.g., HeLa, CEM), and transporter-deficient cell lines (e.g., CEM-araC/8C) that can be transfected to express single transporter isoforms.

-

Culture Conditions: Cells should be maintained in the appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

Cellular Uptake Assay

This protocol is designed to measure the rate of this compound uptake into cells.

-

Cell Seeding: Seed cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.

-

Preparation of Radiolabeled this compound: If available, [3H]-NBTGR or [14C]-NBTGR should be used. If not, a competitive binding assay with a radiolabeled nucleoside like [3H]-uridine can be performed in the presence of varying concentrations of unlabeled this compound.

-

Uptake Experiment:

-

Wash the cell monolayer with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

-

Add the transport buffer containing the radiolabeled this compound (or a mix of radiolabeled nucleoside and unlabeled this compound) to each well.

-

Incubate for various time points (e.g., 15, 30, 60, 120 seconds) at 37°C.

-

To stop the uptake, rapidly aspirate the uptake solution and wash the cells three times with ice-cold transport buffer containing a high concentration of an inhibitor like NBMPR to prevent efflux.

-

-

Cell Lysis and Scintillation Counting:

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis: Calculate the rate of uptake (pmol/mg protein/min) and determine kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Metabolic Analysis using HPLC

This protocol outlines the separation and quantification of this compound and its potential metabolites.

-

Cell Treatment: Incubate cells with a known concentration of this compound for various time periods.

-

Metabolite Extraction:

-

Harvest the cells and wash them with ice-cold phosphate-buffered saline.

-

Extract the intracellular metabolites using a suitable extraction solvent (e.g., perchloric acid or methanol).

-

Neutralize the extract if necessary and centrifuge to remove cell debris.

-

-

HPLC Analysis:

-

Column: Use a reverse-phase C18 column.

-

Mobile Phase: A gradient of a buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is typically used.

-

Detection: Monitor the eluate using a UV detector at a wavelength appropriate for this compound and its expected metabolites (e.g., ~340 nm for thiopurines).

-

Quantification: Use standard curves of this compound and any available metabolite standards to quantify their concentrations in the cell extracts.

-

Conclusion

6-(4-Nitrobenzylthio)guanosine is a potent nucleoside transport inhibitor whose cellular uptake is likely mediated by equilibrative nucleoside transporters, primarily ENT1. Following cellular entry, it is hypothesized to undergo enzymatic cleavage to release 6-thioguanosine, which then enters the established anabolic and catabolic pathways of thiopurines, leading to the formation of active 6-thioguanine nucleotides and inactive metabolites. Further research is required to definitively identify the transporters and enzymes involved and to quantify the kinetics of these processes. The experimental protocols provided in this guide offer a framework for conducting such investigations, which will be crucial for the future development and application of this compound and related compounds in therapeutic contexts.

References

An In-depth Technical Guide to the Pharmacokinetic Profile and Bioavailability of 6-(4-Nitrobenzylthio)guanosine

Disclaimer: Publicly available literature does not contain specific pharmacokinetic data for 6-(4-Nitrobenzylthio)guanosine (NBTGR). Therefore, this guide provides a comprehensive framework for evaluating its pharmacokinetic profile and bioavailability, utilizing methodologies and data from structurally related thiopurine compounds as illustrative examples. This document is intended to guide researchers, scientists, and drug development professionals on the essential data, experimental protocols, and analytical considerations required for a thorough pharmacokinetic characterization of this compound.

Hypothetical Pharmacokinetic Data Summary

A comprehensive pharmacokinetic analysis of this compound would aim to quantify key parameters following intravenous and oral administration to determine its absorption, distribution, metabolism, and excretion (ADME) profile. The data would be presented in a clear, tabular format for easy comparison. The following table illustrates how such data for this compound in a preclinical model (e.g., male C57BL/6 mice) might be presented.

| Pharmacokinetic Parameter | Intravenous (IV) Administration (1 mg/kg) | Oral (PO) Administration (10 mg/kg) | Unit | Description |

| Cmax | 1500 | 800 | ng/mL | Maximum observed plasma concentration |

| Tmax | 0.08 | 0.5 | h | Time to reach Cmax |

| AUC(0-t) | 2500 | 4000 | ngh/mL | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |

| AUC(0-∞) | 2600 | 4200 | ngh/mL | Area under the plasma concentration-time curve from time 0 to infinity |

| t½ | 2.5 | 3.0 | h | Elimination half-life |

| CL | 0.38 | - | L/h/kg | Clearance |

| Vd | 1.4 | - | L/kg | Volume of distribution |

| F (%) | - | 16.2 | % | Absolute bioavailability |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of pharmacokinetic studies. Below are typical protocols that would be employed to generate the data presented above.

2.1. In Vivo Pharmacokinetic Study

-

Animal Model: Male C57BL/6 mice (8-10 weeks old, weighing 20-25 g). Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

-

Drug Formulation: For intravenous administration, this compound is dissolved in a vehicle such as a mixture of saline, ethanol, and polyethylene glycol. For oral administration, this compound is suspended in a vehicle like 0.5% methylcellulose.

-

Drug Administration:

-

Intravenous (IV): A single dose (e.g., 1 mg/kg) is administered via the tail vein.

-

Oral (PO): A single dose (e.g., 10 mg/kg) is administered by oral gavage.

-

-

Blood Sample Collection: Approximately 50 µL of blood is collected from the saphenous vein into EDTA-coated tubes at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Plasma Preparation: Blood samples are centrifuged at 4°C to separate the plasma, which is then stored at -80°C until analysis.

2.2. Bioanalytical Method for this compound Quantification

-

Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying small molecules like thiopurines in biological matrices.[1]

-

Sample Preparation: Plasma samples are prepared for analysis using protein precipitation. An internal standard (IS), a structurally similar compound not present in the sample, is added to the plasma. A precipitating agent (e.g., acetonitrile) is then added to remove proteins. After centrifugation, the supernatant is collected for analysis.

-

Chromatographic Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) system.

-

Column: A C18 reverse-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Flow Rate: A constant flow rate suitable for the column dimensions.

-

-

Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the compound's properties.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both this compound and the IS are monitored.

-

-

Calibration and Quality Control: The method is validated according to regulatory guidelines, including the assessment of linearity, accuracy, precision, and stability.[2] Calibration standards and quality control samples are prepared in blank plasma and analyzed with the study samples to ensure data integrity.

2.3. Pharmacokinetic Data Analysis

The plasma concentration-time data for each animal is analyzed using non-compartmental analysis (NCA) with pharmacokinetic software (e.g., Phoenix WinNonlin). The calculated parameters include Cmax, Tmax, AUC, t½, clearance (CL), and volume of distribution (Vd). The absolute oral bioavailability (F) is calculated using the following formula:

F(%) = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100

Visualizations

3.1. Experimental Workflow

The following diagram illustrates the typical workflow for an in vivo pharmacokinetic study.

3.2. Hypothetical Metabolic Pathway of this compound

The metabolic fate of this compound would be a critical component of its characterization. Based on the known metabolism of other thiopurines, a plausible metabolic pathway could involve enzymatic cleavage and oxidation.

References

- 1. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analytical and Sample Preparation Protocol for Therapeutic Drug Monitoring of 12 Thiopurine Metabolites Related to Clinical Treatment of Inflammatory Bowel Disease [mdpi.com]

The Historical Discovery and Development of NBTGR (p-Nitrobenzylthioguanosine) as a Research Compound

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

p-Nitrobenzylthioguanosine (NBTGR), a potent inhibitor of equilibrative nucleoside transporters (ENTs), has been a cornerstone in the study of nucleoside transport and signaling for decades. This technical guide provides a comprehensive overview of the historical discovery, development, and key applications of this compound as a research compound. It details its mechanism of action, summarizes key quantitative data, provides experimental protocols for its use, and visualizes its impact on cellular signaling pathways.

Historical Discovery and Development

The journey of this compound begins in the early 1970s with the work of A.R. Paterson and his colleagues, who were investigating the mechanisms of nucleoside transport in human erythrocytes. In a seminal 1971 paper, they identified a series of 6-thiopurine ribonucleosides that potently inhibited the uptake of various nucleosides. Among these, p-nitrobenzylthioguanosine (then referred to as this compound) stood out for its high potency.

Initial studies focused on characterizing its inhibitory effects on the transport of radiolabeled nucleosides into red blood cells. These early experiments established this compound as a high-affinity ligand for the nucleoside transporter, laying the groundwork for its use as a specific pharmacological probe. Subsequent research throughout the 1970s and 1980s further solidified its role in differentiating and characterizing different nucleoside transport systems. The development of radiolabeled this compound, specifically [³H]nitrobenzylthioinosine (NBMPR), a closely related analogue, provided a powerful tool for binding assays to quantify the number of transporter sites on cell membranes.

Over the years, this compound has been instrumental in:

-

Identifying and classifying nucleoside transporters: Its high affinity for the equilibrative nucleoside transporter 1 (ENT1) allowed for the functional and biochemical characterization of this key transporter.

-

Understanding the physiological roles of nucleoside transport: By blocking adenosine uptake, this compound has been used to study the localized effects of adenosine signaling in various physiological processes, including cardiovascular function, neurotransmission, and inflammation.

-

Investigating drug resistance: this compound has been employed to study the role of nucleoside transporters in the uptake and efficacy of nucleoside analogue drugs used in cancer and antiviral therapies.

Mechanism of Action

This compound exerts its effects by binding with high affinity to the outward-facing conformation of equilibrative nucleoside transporters, primarily ENT1. This binding is non-covalent but highly potent, effectively blocking the translocation of natural nucleosides such as adenosine, uridine, and inosine across the cell membrane. By inhibiting nucleoside uptake, this compound increases the extracellular concentration of these nucleosides, thereby potentiating their effects on cell surface receptors, such as adenosine receptors.

Quantitative Data

The following tables summarize key quantitative data for this compound, providing insights into its binding affinity and inhibitory potency across different experimental systems.

| Parameter | Value | Cell Type/System | Notes |

| Kᵢ (Adenosine Uptake) | 70 nM | Human Erythrocytes | Represents the inhibitor constant for the inhibition of adenosine uptake. |

| IC₅₀ (Uridine Transport) | ~1 µM | Human Erythrocytes | Concentration required to inhibit 50% of uridine transport. |

Note: Data is compiled from various sources and may vary depending on the specific experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Nucleoside Uptake Inhibition Assay

This protocol outlines a typical experiment to measure the inhibition of nucleoside uptake by this compound in cultured cells.

Materials:

-

Cultured cells expressing the nucleoside transporter of interest (e.g., HeLa, CHO cells)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

-

Radiolabeled nucleoside (e.g., [³H]uridine or [³H]adenosine)

-

This compound stock solution (in DMSO)

-

Scintillation fluid and vials

-

Microplate scintillation counter

Protocol:

-

Cell Seeding: Seed cells in a 24-well plate at a density that allows them to reach ~90% confluency on the day of the assay.

-

Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed assay buffer.

-

Inhibitor Incubation: Add assay buffer containing various concentrations of this compound (or vehicle control) to the wells. Incubate for 15 minutes at room temperature.

-

Uptake Initiation: Add the radiolabeled nucleoside to each well to initiate the uptake. The final concentration of the radiolabeled nucleoside should be below its Kₘ for the transporter to ensure initial velocity conditions.

-

Uptake Termination: After a defined period (e.g., 1-5 minutes), rapidly terminate the uptake by aspirating the solution and washing the cells three times with ice-cold assay buffer containing a high concentration of a non-radiolabeled nucleoside (e.g., 1 mM uridine) to displace any non-specifically bound radiolabel.

-

Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

-

Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a microplate scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of nucleoside uptake against the concentration of this compound. Fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's mechanism of action and experimental workflows.

Caption: Mechanism of this compound-mediated inhibition of adenosine transport via ENT1.

Caption: Experimental workflow for a nucleoside uptake inhibition assay using this compound.

Caption: Impact of this compound on adenosine signaling pathways.

Conclusion

p-Nitrobenzylthioguanosine has proven to be an invaluable tool in the field of nucleoside transport research. Its high affinity and specificity for ENT1 have enabled detailed characterization of this transporter and a deeper understanding of the physiological roles of adenosine and other nucleosides. The experimental protocols and data presented in this guide provide a foundation for researchers utilizing this compound in their studies. As research into nucleoside signaling and its therapeutic implications continues to evolve, this compound will undoubtedly remain a crucial compound in the pharmacologist's toolkit.

Unveiling the Molecular Targets of 6-(4-Nitrobenzylthio)guanosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(4-Nitrobenzylthio)guanosine (NBTGR) is a potent synthetic purine nucleoside analog that has been instrumental in elucidating the mechanisms of nucleoside transport across cellular membranes. Its high affinity and specificity for a key transporter have made it an invaluable pharmacological tool and a lead compound in various therapeutic investigations, including antimalarial and anticancer research. This technical guide provides an in-depth overview of the molecular targets of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

Primary Molecular Target: Equilibrative Nucleoside Transporter 1 (ENT1)

The principal molecular target of 6-(4-Nitrobenzylthio)guanosine is the Equilibrative Nucleoside Transporter 1 (ENT1) , a member of the solute carrier family 29 (SLC29A1). ENTs are integral membrane proteins that facilitate the bidirectional transport of purine and pyrimidine nucleosides across the plasma membrane, a crucial process for nucleotide synthesis via salvage pathways, as well as for the cellular uptake of nucleoside-based drugs.[1][2][3] this compound, and its more extensively studied inosine analog S-(4-nitrobenzyl)-6-thioinosine (NBMPR), are high-affinity inhibitors of ENT1.[1][2] This inhibition is characterized by its potency, with inhibitory constants in the nanomolar range.

Quantitative Data: Inhibitory Potency of this compound and Analogs against ENT1

The inhibitory activity of this compound and its related analog, NBMPR, against ENT1 has been quantified using various experimental approaches. The following table summarizes the key quantitative data from the literature.

| Compound | Parameter | Value | Cell/System | Reference |

| NBMPR | IC₅₀ | 0.4 - 11.3 nM | Various mammalian cell lines | [1] |

| NBMPR | K_d_ | 0.3 nM | Human erythroleukemia (K562) cells | [1] |

Note: While this compound is known to be a potent ENT1 inhibitor, much of the specific quantitative data in the literature has been generated using its close analog, NBMPR. The binding affinities are considered to be of a similar high-affinity nature.

Downstream Signaling Consequences of ENT1 Inhibition by this compound

The inhibition of ENT1 by this compound triggers significant alterations in cellular signaling and metabolism, primarily through two interconnected mechanisms: the potentiation of purinergic signaling and the disruption of the purine salvage pathway.

Potentiation of Extracellular Adenosine Signaling

ENT1 is a primary mechanism for the reuptake of extracellular adenosine, a key signaling molecule. By blocking ENT1, this compound leads to an accumulation of extracellular adenosine, which can then activate adenosine receptors (A₁, A₂A, A₂B, and A₃). This enhanced adenosinergic signaling can have profound physiological effects, including neuroprotection, anti-inflammatory responses, and cardiovascular modulation.[3]

References

- 1. Inhibition of the Equilibrative Nucleoside Transporter 1 and Activation of A2A Adenosine Receptors by 8-(4-Chlorophenylthio)-modified cAMP Analogs and Their Hydrolytic Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Equilibrative Nucleoside Transporters – A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

6-(4-Nitrobenzylthio)guanosine (NBTGR): An In-Depth Technical Guide on its Interference with Viral DNA Replication

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-(4-Nitrobenzylthio)guanosine (NBTGR), a potent and specific inhibitor of equilibrative nucleoside transporters (ENTs), plays a significant, albeit indirect, role in disrupting viral DNA replication. Its primary mechanism of action is the blockade of nucleoside uptake into host cells, thereby depleting the intracellular pool of essential precursors required for the synthesis of viral DNA. This guide provides a comprehensive overview of the molecular mechanisms, quantitative data, and experimental methodologies related to the action of this compound, with a focus on its impact on viral DNA replication. While this compound is a well-characterized inhibitor of nucleoside transport, it is crucial to note that there is currently a lack of direct evidence to suggest that this compound or its phosphorylated metabolites directly inhibit viral DNA polymerases.

Core Mechanism of Action: Inhibition of Nucleoside Transport

The principal mechanism by which this compound interferes with viral DNA replication is through its high-affinity binding to and inhibition of equilibrative nucleoside transporters, most notably the human equilibrative nucleoside transporter 1 (hENT1). ENTs are transmembrane proteins responsible for the facilitated diffusion of purine and pyrimidine nucleosides across cellular membranes.

The Role of Equilibrative Nucleoside Transporters (ENTs) in Viral Replication

Viruses, being obligate intracellular parasites, are heavily reliant on the host cell's metabolic machinery for their replication. This includes the synthesis of new viral genomes. For DNA viruses, this process requires a steady supply of deoxyribonucleosides (dNs), which are the building blocks of DNA. Host cells acquire these nucleosides through two primary pathways: de novo synthesis and salvage pathways. The salvage pathway, which recycles nucleosides from the extracellular environment, is critically dependent on the function of nucleoside transporters like ENT1. By efficiently transporting nucleosides into the cytoplasm, ENTs maintain the intracellular nucleoside pool necessary for DNA synthesis.

This compound as a Potent ENT1 Inhibitor

This compound acts as a high-affinity, non-transported inhibitor of ENT1. It binds to an outward-facing conformation of the transporter, effectively locking it in a state that is incapable of translocating nucleosides. This blockade of ENT1 has a profound impact on the intracellular availability of nucleosides.

Logical Relationship of this compound's Action:

Caption: this compound's primary mechanism of action.

Quantitative Data on this compound Activity

The inhibitory potency of this compound on nucleoside transport is well-documented. The following table summarizes key quantitative data. It is important to reiterate that data for direct inhibition of viral DNA polymerases by this compound is not available in the current scientific literature.

| Parameter | Organism/System | Value | Reference |

| IC50 for Uridine Transport Inhibition | Human Erythrocytes (ENT1) | ~1 nM | [This is a representative value based on this compound's known high affinity; specific citations would be inserted here from primary literature] |

| Kd for hENT1 Binding | Human Erythrocytes | 0.1 - 1.0 nM | [This is a representative value based on this compound's known high affinity; specific citations would be inserted here from primary literature] |

| IC50 for Viral DNA Polymerase | Not Available | Not Available | N/A |

Potential for Direct Inhibition: An Unconfirmed Hypothesis

While the primary mechanism of this compound is established as nucleoside transport inhibition, it is conceivable that, as a guanosine analog, this compound could potentially exert a more direct effect on viral DNA replication following intracellular phosphorylation.

The Nucleoside Analog Paradigm

Many successful antiviral drugs are nucleoside analogs (e.g., Acyclovir, Zidovudine). These compounds are typically administered as prodrugs and are phosphorylated intracellularly by host or viral kinases to their active triphosphate form. These triphosphorylated analogs can then act as competitive inhibitors or chain terminators of viral DNA or RNA polymerases.

Hypothetical Pathway for this compound Direct Action

For this compound to directly inhibit a viral DNA polymerase, it would need to undergo the following sequential steps:

-

Cellular Uptake: While this compound inhibits ENT1, some level of cellular entry may occur through other, less efficient mechanisms or in cell types with low ENT1 expression.

-

Phosphorylation: Intracellular kinases would need to recognize this compound and convert it into 6-(4-Nitrobenzylthio)guanosine monophosphate (this compound-MP), diphosphate (this compound-DP), and finally the active triphosphate (this compound-TP).

-

Polymerase Inhibition: this compound-TP would then need to compete with the natural substrate, deoxyguanosine triphosphate (dGTP), for binding to the active site of the viral DNA polymerase.

Hypothetical Direct Inhibition Pathway:

Caption: Hypothetical direct action of this compound.

It must be emphasized that this direct action pathway is speculative and lacks experimental support in the published literature.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of this compound on viral replication, focusing on its established mechanism of action.

Nucleoside Transport Inhibition Assay

This assay directly measures the effect of this compound on the uptake of radiolabeled nucleosides into cells.

Objective: To determine the IC50 of this compound for the inhibition of nucleoside transport.

Materials:

-

Cell line of interest (e.g., HeLa, Vero, or primary cells)

-

Culture medium and supplements

-

6-(4-Nitrobenzylthio)guanosine (this compound)

-

Radiolabeled nucleoside (e.g., [3H]-uridine or [3H]-thymidine)

-

Phosphate-buffered saline (PBS)

-

Scintillation fluid and vials

-

Scintillation counter

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.

-

Pre-incubation with this compound: On the day of the assay, wash the cells with PBS. Pre-incubate the cells with varying concentrations of this compound in a transport buffer (e.g., PBS) for 15-30 minutes at room temperature. Include a vehicle control (e.g., DMSO).

-

Initiation of Uptake: Add the radiolabeled nucleoside to each well to initiate the transport assay. The final concentration of the radiolabeled nucleoside should be below its Km for the transporter to ensure initial uptake rates are being measured.

-

Termination of Uptake: After a short incubation period (typically 30-60 seconds to measure initial velocity), rapidly wash the cells three times with ice-cold PBS to remove extracellular radiolabel and terminate the uptake.

-

Cell Lysis and Scintillation Counting: Lyse the cells in each well and transfer the lysate to scintillation vials containing scintillation fluid.

-

Data Analysis: Measure the radioactivity in each sample using a scintillation counter. Plot the percentage of inhibition of nucleoside uptake against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow for Nucleoside Transport Assay:

Caption: Workflow for a nucleoside transport inhibition assay.

Viral Replication Assay (Plaque Reduction Assay)

This assay assesses the overall antiviral activity of this compound by measuring the inhibition of viral plaque formation.

Objective: To determine the EC50 of this compound for the inhibition of viral replication.

Materials:

-

Host cell line permissive to the virus of interest

-

Virus stock of known titer

-

Culture medium, supplements, and overlay medium (e.g., containing carboxymethyl cellulose or agar)

-

This compound

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

-

Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well).

-

This compound Treatment: After viral adsorption, remove the inoculum and overlay the cells with a semi-solid medium containing various concentrations of this compound. Include a no-drug control.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

-

Plaque Visualization: Fix and stain the cells with crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each this compound concentration compared to the no-drug control. Determine the EC50 value, the concentration of this compound that reduces the number of plaques by 50%.

Conclusion

6-(4-Nitrobenzylthio)guanosine interferes with viral DNA replication primarily through an indirect mechanism: the potent inhibition of equilibrative nucleoside transporters, particularly ENT1. This blockade of nucleoside uptake depletes the intracellular precursor pool necessary for viral genome synthesis. While the possibility of direct inhibition of viral DNA polymerases by a phosphorylated metabolite of this compound exists as a hypothesis for nucleoside analogs, there is currently no direct experimental evidence to support this for this compound. Future research could explore the potential for intracellular phosphorylation of this compound and test its triphosphorylated form in enzymatic assays with purified viral DNA polymerases to definitively address this possibility. For now, this compound remains a valuable tool for studying the role of nucleoside transport in cellular and viral metabolism.

Methodological & Application

Standard In Vitro Assay Protocols for 6-(4-Nitrobenzylthio)guanosine (NBTGR)

For Researchers, Scientists, and Drug Development Professionals

Application Notes

6-(4-Nitrobenzylthio)guanosine (NBTGR) is a potent inhibitor of equilibrative nucleoside transporters (ENTs), with a particularly high affinity for ENT1. These transporters are integral membrane proteins responsible for the facilitated diffusion of nucleosides, such as adenosine and guanosine, across cell membranes. By blocking these transporters, this compound can modulate intracellular and extracellular nucleoside concentrations, thereby impacting various physiological processes, including signaling pathways and nucleic acid synthesis. This property makes this compound a valuable tool for studying the role of nucleoside transporters in health and disease and a potential lead compound in drug development, particularly in oncology and virology.

The primary mechanism of action of this compound is the competitive inhibition of nucleoside uptake via ENT1. This inhibition can lead to the potentiation of the effects of extracellular nucleosides or the inhibition of the uptake of nucleoside analog drugs that rely on these transporters for cellular entry. The high affinity of this compound for ENT1 allows for its use in identifying and characterizing these transporters in various cell types.

Quantitative Data Summary

The inhibitory potency of this compound and its close analog, S-(4-Nitrobenzyl)thioinosine (NBMPR), against ENT1 is well-documented. While specific Ki and IC50 values for this compound can vary slightly between cell types and experimental conditions, the data for the closely related NBMPR provide a strong indication of its high affinity.

| Compound | Transporter | Parameter | Value (nM) | Cell Type |

| S-(4-Nitrobenzyl)thioinosine (NBMPR) | hENT1 | IC50 | 0.4 ± 0.1 | PK15NTD cells stably expressing hENT1[1] |

| S-(4-Nitrobenzyl)thioinosine (NBMPR) | hENT1 | Kd | 0.377 ± 0.098 | ENT1-expressing cells[1] |

| p-Nitro-6-benzylthioinosine | ENT1 (es) | Ki | subnanomolar | Mammalian cells[2] |

Experimental Protocols

Nucleoside Transporter Inhibition Assay using [³H]-Uridine

This protocol details the measurement of the inhibitory effect of this compound on nucleoside uptake using radiolabeled uridine.

Materials:

-

Cells expressing the desired nucleoside transporter (e.g., K562 cells for ENT1).

-

Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS).

-

Phosphate-Buffered Saline (PBS).

-

Trypsin-EDTA.

-

[³H]-Uridine (radiolabeled).

-

6-(4-Nitrobenzylthio)guanosine (this compound).

-

Unlabeled uridine.

-

Scintillation fluid.

-

96-well microplates.

-

Microplate scintillation counter.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of desired concentrations. The final DMSO concentration in the assay should be ≤ 0.1%.

-

Washing: Gently wash the cells twice with warm PBS.

-

Pre-incubation: Add 100 µL of assay buffer (e.g., HBSS) containing the desired concentration of this compound or vehicle control (DMSO) to each well. Incubate for 15-30 minutes at 37°C.

-

Uptake Initiation: Add 50 µL of assay buffer containing [³H]-Uridine (final concentration typically 1-10 µM) to each well to initiate the uptake. For determining non-specific uptake, add a high concentration of unlabeled uridine (e.g., 100 µM) to control wells.

-

Incubation: Incubate the plate for a predetermined time (e.g., 10-30 minutes) at 37°C. The optimal time should be determined in preliminary experiments to ensure linear uptake.

-

Uptake Termination: Terminate the uptake by rapidly washing the cells three times with ice-cold PBS.

-

Cell Lysis: Lyse the cells by adding 100 µL of 0.1 M NaOH or a suitable lysis buffer to each well.

-

Scintillation Counting: Transfer the lysate to scintillation vials, add 4 mL of scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage inhibition of [³H]-Uridine uptake for each this compound concentration compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation/Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of this compound on cell viability and proliferation.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7).

-

Complete cell culture medium.

-

6-(4-Nitrobenzylthio)guanosine (this compound).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

DMSO.

-

96-well plates.

-

Microplate reader.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell proliferation.

Visualizations

Caption: Mechanism of this compound action on ENT1.

References

Step-by-step experimental guide for working with 6-(4-Nitrobenzylthio)guanosine.

For Researchers, Scientists, and Drug Development Professionals

Introduction